Product packaging for 6-(Difluoromethoxy)-2-naphthaldehyde(Cat. No.:CAS No. 1261488-79-2)

6-(Difluoromethoxy)-2-naphthaldehyde

Cat. No.: B6314888
CAS No.: 1261488-79-2
M. Wt: 222.19 g/mol
InChI Key: MYFVKWOYSOETDL-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Chemistry and Fluorine Organic Chemistry

6-(Difluoromethoxy)-2-naphthaldehyde is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. nih.govacs.org The naphthalene core is a common motif in a variety of biologically active molecules and functional materials. The chemistry of naphthalene is rich and well-established, providing a robust platform for the introduction of diverse functional groups.

The true distinctiveness of this compound, however, lies in its fluorine content. Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern pharmaceutical and materials science. google.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethoxy group (-OCF₂H) is of particular interest as it acts as a bioisostere for other functional groups, such as the methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, while imparting unique electronic characteristics.

Overview of Strategic Research Domains Pertaining to this compound

The academic interest in this compound is primarily centered on its potential as a building block in the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. numberanalytics.com

Research involving this compound is likely to be focused on:

Synthesis of Novel Bioactive Compounds: The naphthaldehyde scaffold can be elaborated to create novel compounds for screening against various biological targets. The difluoromethoxy group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netresearchgate.net

Development of Advanced Materials: Naphthalene derivatives are known to exhibit interesting photophysical properties. The introduction of the difluoromethoxy group can modulate these properties, leading to the development of new fluorescent probes, organic light-emitting diode (OLED) materials, or other functional organic materials.

Exploration of Reaction Methodologies: The unique electronic nature of the difluoromethoxy-substituted naphthalene ring system can be exploited to study and develop new synthetic methodologies.

Historical Development of Related Fluorinated Aromatic Aldehydes in Academic Inquiry

The development of fluorinated aromatic aldehydes has been driven by the increasing demand for fluorinated compounds in various fields. Historically, the synthesis of such compounds was often challenging. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, were developed in the early 20th century. nih.gov The development of milder and more selective fluorinating reagents has since revolutionized the field.

The synthesis of aromatic aldehydes, in general, has a long history, with numerous methods developed for their preparation. The combination of these two areas of research has led to the availability of a wide range of fluorinated aromatic aldehydes. For instance, related compounds like 2-(difluoromethoxy)benzaldehyde (B1333782) are now commercially available and utilized in synthetic chemistry. nuph.edu.ua The study of these simpler analogs has provided a foundation for understanding the properties and reactivity of more complex structures like this compound.

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is justified by the unique combination of its structural components and the predictable, yet impactful, influence of the difluoromethoxy group.

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group through resonance and weakly electron-withdrawing through induction. In contrast, the difluoromethoxy group (-OCF₂H) is known to be a moderate electron-withdrawing group through both inductive and resonance effects. wikipedia.org This fundamental difference in electronic properties suggests that this compound will exhibit significantly different reactivity and chemical properties compared to its more common analog, 6-methoxy-2-naphthaldehyde (B117158). nih.govresearchgate.net This altered reactivity can be harnessed for novel synthetic transformations.

Physicochemical Properties: The difluoromethoxy group can significantly increase the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability in a biological context. It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Synthetic Accessibility: While direct synthetic procedures for this compound are not widely published, general methods for the difluoromethoxylation of aromatic compounds have been developed. These methods, which often involve the reaction of a corresponding phenol (B47542) with a difluorocarbene source, suggest that the compound can be synthesized from a suitable 6-hydroxy-2-naphthaldehyde (B1303687) precursor. acs.org

The following table provides a comparative overview of the properties of the methoxy and difluoromethoxy groups, highlighting the rationale for investigating the latter.

PropertyMethoxy Group (-OCH₃)Difluoromethoxy Group (-OCF₂H)Implication for this compound
Electronic Effect Electron-donatingModerately electron-withdrawing wikipedia.orgAltered reactivity of the naphthalene ring and aldehyde group.
Lipophilicity ModerateHighPotential for improved bioavailability of derivatives.
Metabolic Stability Susceptible to O-demethylationMore resistant to metabolismIncreased in vivo half-life of derivatives.
Hydrogen Bonding Hydrogen bond acceptorWeak hydrogen bond donor/acceptorModified intermolecular interactions and receptor binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O2 B6314888 6-(Difluoromethoxy)-2-naphthaldehyde CAS No. 1261488-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-12(14)16-11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVKWOYSOETDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 6 Difluoromethoxy 2 Naphthaldehyde

Strategic Design of Precursor Architectures

The efficient synthesis of 6-(difluoromethoxy)-2-naphthaldehyde hinges on the logical design of its precursor molecules. This involves a detailed retrosynthetic analysis to identify readily available starting materials and a strategic plan for the introduction of the key functional groups.

Retrosynthetic Analysis for the Difluoromethoxy Moiety

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comyoutube.com It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps known as disconnections. youtube.comox.ac.uk

For this compound, a primary disconnection targets the carbon-oxygen bond of the difluoromethoxy group. This leads to a key intermediate, a 6-hydroxy-2-naphthaldehyde (B1303687) derivative, and a difluorometylating agent. The aldehyde functionality can be envisioned to arise from the oxidation of a corresponding alcohol or the formylation of a suitable naphthalene (B1677914) precursor.

A further disconnection of the naphthalene core can lead to simpler aromatic precursors, which can be assembled through various carbon-carbon bond-forming reactions. The choice of disconnection strategy will ultimately depend on the availability and reactivity of the starting materials.

Precursor Derivatization from Naphthalene Scaffolds

The naphthalene core provides a versatile platform for the synthesis of this compound. The electronic properties of naphthalene derivatives can be modulated by the introduction of various substituents. bohrium.com Starting from readily available naphthalene derivatives, such as 2-methoxynaphthalene (B124790) or 2-naphthol, a series of functional group interconversions can be employed to install the required aldehyde and hydroxyl moieties at the 2 and 6 positions, respectively.

For instance, 2-methoxynaphthalene can be brominated and subsequently subjected to a reduction reaction to yield 6-bromo-2-methoxynaphthalene. patsnap.com This intermediate can then be converted to the corresponding aldehyde through a Vilsmeier-Haack or a Grignard reaction followed by oxidation. The methoxy (B1213986) group can then be cleaved to reveal the hydroxyl group, setting the stage for the introduction of the difluoromethoxy moiety.

Selective Functional Group Transformations for Difluoromethoxy Introduction

The introduction of the difluoromethoxy group onto the naphthalene scaffold is a critical step that requires specialized synthetic methodologies. Several advanced strategies have been developed for this purpose, each with its own advantages and limitations.

Electrophilic Difluoromethoxylation Protocols

Electrophilic difluoromethoxylation involves the use of a reagent that delivers an electrophilic "OCF2H" species to an electron-rich aromatic ring. While less common than nucleophilic methods, recent advances have led to the development of novel reagents for this purpose. For instance, a recently developed electrophilic (phenylsulfonyl)difluoromethylating reagent has shown promise in the functionalization of various arenes and heteroarenes under mild, transition-metal-free conditions. rsc.org The application of such reagents to activated naphthalene precursors, such as a 6-hydroxy-2-naphthaldehyde derivative, could provide a direct route to the target molecule.

A catalytic protocol for the direct C-H difluoromethoxylation of arenes and heteroarenes has also been reported, employing a redox-active difluoromethoxylating reagent and photoredox catalysts. rsc.org This method proceeds at room temperature and tolerates a wide variety of functional groups, making it an attractive option for the late-stage functionalization of complex molecules. rsc.org

Nucleophilic Aromatic Substitution Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNA_r) is a powerful tool for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.comwikipedia.org In this approach, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org For the synthesis of this compound, a precursor such as 6-fluoro-2-naphthaldehyde (B1613478) could potentially be subjected to nucleophilic attack by a source of "⁻OCF₂H". However, the naphthalene ring itself is not sufficiently electron-deficient for this reaction to occur readily. Therefore, the presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to activate the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org

A more common strategy involves the reaction of a phenoxide, such as the one derived from 6-hydroxy-2-naphthaldehyde, with a difluoromethylating agent like chlorodifluoromethane (B1668795) (Freon 22) or other sources of difluorocarbene.

Palladium-Catalyzed Coupling Strategies for Aryl Fluorination

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including fluorinated compounds. escholarship.orgnih.govacs.orgresearchgate.net These methods offer a versatile and efficient means of forming carbon-fluorine and carbon-oxygen bonds.

One approach involves the palladium-catalyzed coupling of an aryl halide or triflate with a difluoromethoxylation reagent. For example, a 6-bromo-2-naphthaldehyde (B112090) derivative could be coupled with a suitable source of the difluoromethoxy group in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of these reactions, as it can influence the catalyst's stability and reactivity. nih.gov

Another strategy is the palladium-catalyzed Negishi cross-coupling reaction of aryl halides with a (difluoromethyl)zinc reagent. researchgate.net This method has been shown to be effective for the difluoromethylation of a variety of aromatic compounds in good to excellent yields. researchgate.net Adapting this methodology to a 6-bromo-2-naphthaldehyde precursor could provide an efficient route to the target molecule.

Methodology Precursor Reagent/Catalyst Key Features Reference(s)
Electrophilic Difluoromethoxylation6-Hydroxy-2-naphthaldehyde derivativeElectrophilic difluoromethylating reagent or Photoredox catalyst with a redox-active reagentDirect C-H or O-H functionalization, mild conditions rsc.org, rsc.org
Nucleophilic Aromatic Substitution6-Hydroxy-2-naphthaldehydeChlorodifluoromethane (or other difluorocarbene source), baseUtilizes a readily available precursor
Palladium-Catalyzed Cross-Coupling6-Bromo-2-naphthaldehyde derivativeDifluoromethoxylation reagent, Palladium catalyst, LigandHigh efficiency and functional group tolerance escholarship.org, nih.gov, acs.org, researchgate.net

Table 1: Comparison of

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated to enhance the reaction's performance include the choice of ligands and catalysts, the solvent system, and the reaction temperature.

Ligand Design and Catalyst Selection for Efficiency

The introduction of the difluoromethoxy group onto the hydroxyl of 6-hydroxy-2-naphthaldehyde is often achieved through copper-catalyzed reactions. The selection of an appropriate ligand is critical for the efficiency of these transformations. While some copper-catalyzed C(sp³)–H imidations of sulfides have been shown to proceed without a ligand, the difluoromethoxylation of phenols generally benefits from the presence of a carefully chosen ligand to stabilize the copper catalyst and facilitate the reaction. dtic.milgoogle.comnih.gov

The choice of the copper salt as the catalyst is also a key consideration. Copper(I) salts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), are frequently used. rsc.orgpatsnap.com The catalyst loading is another parameter that requires optimization to balance reaction rate and cost-effectiveness.

Interactive Table 1: Ligand and Catalyst Effects on a Model Difluoromethoxylation Reaction

CatalystLigandCatalyst Loading (mol%)Yield (%)
CuBr1,10-phenanthroline1075
CuI1,10-phenanthroline1078
CuBrBathocuproine1065
CuINeocuproine1070
CuBrNone1025

Note: The data in this table is representative and based on general findings for similar copper-catalyzed difluoromethoxylation reactions. The yields are illustrative and would need to be empirically determined for the specific synthesis of this compound.

Solvent Effects and Temperature Control in Reaction Systems

The choice of solvent can significantly influence the outcome of the difluoromethoxylation reaction. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly employed. google.comspringernature.comnih.gov The solvent's ability to dissolve the reactants and stabilize the transition states plays a crucial role in the reaction kinetics and yield. For instance, in a one-pot conversion of arenes to aryl difluoromethyl ethers, a solvent change from tetrahydrofuran (B95107) (THF) to MeCN was found to be necessary after the initial borylation step. google.com The optimization of the solvent system is therefore a critical step in developing an efficient synthesis. libretexts.orgoriprobe.com

Temperature is another critical parameter that must be precisely controlled. The demethylation of 6-methoxy-2-naphthaldehyde (B117158) to 6-hydroxy-2-naphthaldehyde using lithium chloride is typically carried out in a high-boiling point aprotic polar solvent. google.com For the subsequent difluoromethoxylation, the optimal temperature will depend on the specific catalyst-ligand system and the difluoromethylating reagent used. Reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate, but excessive temperatures can lead to decomposition of the reactants or products. rsc.org Careful temperature control is therefore essential for maximizing the yield and purity of this compound.

Interactive Table 2: Solvent and Temperature Optimization for a Model Difluoromethoxylation Reaction

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF801265
DMF100878
DMSO100872
MeCN80 (reflux)1260
Toluene110 (reflux)1245

Note: This table presents illustrative data based on general principles of solvent and temperature effects on similar reactions. Optimal conditions for the synthesis of this compound would require experimental validation.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic procedure from a laboratory scale to a preparative or industrial scale introduces a new set of challenges. For the synthesis of this compound, several factors must be considered for a successful scale-up. The synthesis of the precursor, 6-methoxy-2-naphthaldehyde, has been described in various patents, suggesting its feasibility for larger scale production. rsc.orgrsc.orgberkeley.edu

One of the primary concerns during scale-up is the management of reaction exotherms, especially in steps involving highly reactive reagents. The use of continuous flow reactors can offer significant advantages in this regard, providing better temperature control and safer handling of hazardous materials. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy and E-Factor Analysis in Synthetic Pathways

The E-Factor (Environmental Factor) is another important green chemistry metric, defined as the mass ratio of waste to the desired product. A lower E-Factor indicates a more environmentally friendly process. For a multi-step synthesis, the E-Factor is calculated for the entire process, taking into account all reagents, solvents, and purification aids that are used and not recycled.

A plausible synthetic route for E-Factor and Atom Economy Calculation:

Synthesis of 6-methoxy-2-naphthaldehyde: Starting from 2-acetyl-6-methoxynaphthalene.

Demethylation to 6-hydroxy-2-naphthaldehyde: Using a demethylating agent like lithium chloride. google.com

Difluoromethoxylation: Reaction of 6-hydroxy-2-naphthaldehyde with a difluoromethylating agent.

Interactive Table 3: Atom Economy and E-Factor Estimation for a Representative Synthesis

Synthetic StepKey ReagentsAtom Economy (%) (Illustrative)E-Factor (Illustrative)
Synthesis of 6-methoxy-2-naphthaldehyde2-acetyl-6-methoxynaphthalene, NaOCl, CH₃OH/H₂SO₄, Red-Al, MnO₂~40-50~10-15
Demethylation6-methoxy-2-naphthaldehyde, LiCl~80-90~2-5
Difluoromethoxylation6-hydroxy-2-naphthaldehyde, Difluoromethylating agent, Catalyst~60-70~5-10
Overall Process ~20-30 ~20-30

Note: The values in this table are estimations based on typical reaction stoichiometries and workup procedures. Actual values would depend on the specific reagents, yields, and recycling strategies employed.

Utilization of Sustainable Reagents and Catalysts

The development of more sustainable synthetic methods relies on the use of environmentally benign reagents and recyclable catalysts. In the context of difluoromethoxylation, research is ongoing to develop greener difluoromethylating agents. For example, fluoroform (CHF₃) is considered an ideal reagent due to its high atom economy, but its low reactivity has limited its application. researchgate.net However, recent advancements in continuous flow technology are making its use more feasible. researchgate.net

The use of recyclable catalysts is another key aspect of green chemistry. Copper catalysts, which are less toxic and more abundant than some precious metal catalysts, are a good starting point. acs.org Efforts are being made to develop heterogeneous or immobilized copper catalysts that can be easily recovered and reused, thereby reducing waste and cost.

Development of Solvent-Free or Aqueous Reaction Media

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, with a strong emphasis on minimizing or eliminating the use of volatile and hazardous organic solvents. The development of solvent-free or aqueous reaction media for the synthesis of aldehydes represents a significant step towards more sustainable chemical manufacturing. These approaches aim to reduce environmental impact, improve safety, and often lead to simplified reaction and purification procedures.

Research into greener synthetic routes for aromatic aldehydes has explored both water-based and solvent-free conditions, offering alternatives to traditional methods that rely on organic solvents.

Aqueous Reaction Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methodologies for aldehyde synthesis in aqueous media often employ catalysts or surfactants to overcome the poor water solubility of organic substrates.

One relevant historical method that utilizes an aqueous system is the Sommelet reaction, which can be used to synthesize naphthaldehydes. This reaction typically involves heating a benzyl (B1604629) halide equivalent with hexamethylenetetramine in an aqueous solution, often mixed with a co-solvent like acetic acid. orgsyn.org More contemporary green chemistry approaches have refined this by using phase-transfer catalysts or surfactants to facilitate the reaction in purely aqueous media. For instance, the synthesis of 2-naphthaldehyde (B31174) has been demonstrated in water using lanthanum triflate as a catalyst and sodium dodecyl sulfate (B86663) (SDS) as a surfactant, which helps to create micelles that act as microreactors. chemicalbook.com This method avoids flammable organic solvents and allows for easier product isolation.

Research Findings for Naphthaldehyde Synthesis in Aqueous Media

ReactantCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Bromomethyl)naphthaleneHexamethylenetetramine, La(OTf)₃, SDSWater1001.594 chemicalbook.com
1-ChloromethylnaphthaleneHexamethylenetetramine50% Aqueous Acetic AcidReflux266-73 orgsyn.org

This table is interactive. Click on the headers to sort the data.

These findings indicate that high yields can be achieved for naphthaldehyde structures in aqueous systems, suggesting a viable pathway for the synthesis of derivatives like this compound, although specific adaptation for the difluoromethoxy group would be required.

Solvent-Free Reaction Media

Solvent-free, or solid-state, reactions represent another cornerstone of green synthesis. These reactions are typically conducted by grinding the solid reactants together, sometimes with a catalytic agent, or by using a solid-supported reagent. researchgate.net This approach eliminates the need for any solvent, thereby reducing waste and simplifying work-up procedures.

Various methodologies have been developed for aldehyde-related transformations under solvent-free conditions. These include the chemoselective protection of aldehydes using reagents supported on alumina-sulfuric acid, and condensation reactions catalyzed by agents like KF/Al2O3 under grinding conditions. researchgate.nettandfonline.com While not direct syntheses of the aldehyde group itself, these examples demonstrate the feasibility of conducting reactions with aromatic aldehydes without a liquid solvent medium. The key advantages include high efficiency, reduced reaction times, and environmental friendliness. researchgate.net

Research Findings for Solvent-Free Reactions Involving Aromatic Aldehydes

Reaction TypeReactantsCatalyst/SupportConditionsKey AdvantageReference
Acetal ProtectionAromatic Aldehyde, Ethane-1,2-diolAlumina-sulfuric acidSurface-mediated, solvent-freeHigh chemoselectivity, eco-friendly tandfonline.com
CondensationAromatic Aldehyde, DimedoneKF/Al2O3Solid-state grindingGood yields, simple work-up researchgate.net

This table is interactive. Click on the headers to sort the data.

The application of these solvent-free principles to the core synthesis of this compound is a promising area for future research. It would likely involve adapting existing gas-phase or solid-supported oxidation or formylation methods to eliminate the bulk solvent phase entirely.

Spectroscopic and Structural Elucidation of 6 Difluoromethoxy 2 Naphthaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 6-(Difluoromethoxy)-2-naphthaldehyde, a multi-nuclear approach is essential to fully characterize its unique structural features, including the naphthalene (B1677914) backbone, the aldehyde functionality, and the distinctive difluoromethoxy group.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

The one-dimensional NMR spectra—¹H, ¹³C, and ¹⁹F—each provide a unique window into the molecular structure of this compound.

The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, characteristic of the substituted naphthalene ring system. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the naphthalene ring will exhibit a complex splitting pattern of doublets and doublets of doublets, arising from ortho- and meta-couplings. The proton of the difluoromethoxy group (-OCHF₂) is predicted to be a triplet due to coupling with the two equivalent fluorine atoms, with a characteristic chemical shift.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be readily identifiable by its downfield chemical shift, typically between 190 and 200 ppm. The carbon atoms of the naphthalene ring will resonate in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the positions of the aldehyde and difluoromethoxy substituents. The carbon of the difluoromethoxy group is expected to show a triplet multiplicity due to one-bond coupling with the two fluorine atoms.

The ¹⁹F NMR spectrum is crucial for confirming the presence and nature of the difluoromethoxy group. A single signal is expected, which will appear as a doublet due to coupling with the single proton of the -OCHF₂ group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atoms.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on known spectroscopic data for similar naphthaldehyde and difluoromethoxy-substituted aromatic compounds. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CHO~10.1~192s (¹H), s (¹³C)-
H-1~8.3~135s-
H-3~7.9~130d~8.5 (H-3, H-4)
H-4~7.6~129d~8.5 (H-3, H-4)
H-5~7.5~119d~2.0 (H-5, H-7)
H-7~7.8~125dd~9.0 (H-7, H-8), ~2.0 (H-7, H-5)
H-8~7.9~131d~9.0 (H-7, H-8)
OCHF₂~6.8~115t (¹H), t (¹³C)~74 (¹JCF), ~5 (²JHF)
C-2-~136s-
C-6-~158t~3 (²JCF)
C-9 (bridgehead)-~137s-
C-10 (bridgehead)-~128s-
¹⁹F Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
OCHF₂~-90d~74 (¹JCF)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule, which is essential for the definitive structural assignment of this compound. chemicalbook.comsigmaaldrich.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons on each of the naphthalene rings. For instance, correlations would be observed between H-3 and H-4, and between H-7 and H-8, confirming their ortho relationship. sigmaaldrich.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. rsc.org This is a critical experiment for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the aldehydic proton signal would show a cross-peak with the aldehydic carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. rsc.orgrsc.org This technique is invaluable for connecting different fragments of the molecule. For instance, the aldehydic proton would show correlations to C-2 and C-3 of the naphthalene ring. The proton of the difluoromethoxy group would show a correlation to C-6, confirming the position of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation. In the case of this compound, NOESY could be used to confirm the spatial relationships between the difluoromethoxy group and adjacent protons on the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways, which provides further structural confirmation.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry, each providing complementary information.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). rsc.org This is particularly useful for obtaining an accurate molecular weight and, consequently, the elemental formula of the compound through high-resolution measurement.

Electron Impact (EI) : EI is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The molecular ion peak (M⁺) may be observed, but often the most valuable information comes from the fragmentation pattern.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a major fragment ion) and its subsequent fragmentation to generate a daughter ion spectrum. This technique provides detailed information about the connectivity of the molecule by revealing how it breaks apart. For this compound, key fragmentation pathways would likely involve the loss of the formyl group (-CHO), the difluoromethoxy group (-OCHF₂), or cleavage of the naphthalene ring system.

Table 2: Predicted HRMS Fragmentation Data for this compound Note: These are predicted fragmentation patterns. Actual experimental data would be required for confirmation.

Ion m/z (calculated) Possible Identity
[M]⁺222.0438Molecular Ion
[M-H]⁺221.0360Loss of a hydrogen radical
[M-CHO]⁺193.0489Loss of the formyl group
[M-OCHF₂]⁺155.0500Loss of the difluoromethoxy group
[C₁₀H₇]⁺127.0548Naphthyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-O-C stretching of the ether linkage in the difluoromethoxy group and the C-F stretching vibrations will also give rise to characteristic absorption bands. The aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the naphthalene system. The symmetry of the molecule influences the relative intensities of IR and Raman bands, and a comparison of the two spectra can aid in a more complete vibrational assignment. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound Note: These are predicted vibrational frequencies based on known data for similar compounds. rsc.org

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
AldehydeC=O stretch1705 (strong)1705 (medium)
AldehydeC-H stretch2820, 2720 (weak)2820, 2720 (weak)
AromaticC-H stretch3100-3000 (medium)3100-3000 (strong)
AromaticC=C stretch1600, 1580, 1500 (medium)1600, 1580, 1500 (strong)
DifluoromethoxyC-F stretch1100-1000 (strong)1100-1000 (weak)
DifluoromethoxyC-O stretch1250-1150 (strong)1250-1150 (weak)

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms and Co-crystals

The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for determining the crystal structure of crystalline materials, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific X-ray crystallographic data for this compound is not yet publicly available, the analysis of closely related structures provides valuable insights into the expected solid-state conformation. A pertinent example is the crystal structure of 6-methoxy-2-naphthaldehyde (B117158), which differs only by the substitution of a methoxy (B1213986) group for the difluoromethoxy group. researchgate.net

The crystal structure of 6-methoxy-2-naphthaldehyde was determined by X-ray diffraction, revealing an orthorhombic crystal system with the space group Pcab. researchgate.net The unit cell parameters were found to be a = 7.4720(8) Å, b = 15.6800(11) Å, and c = 16.4010(15) Å, with eight molecules per unit cell. researchgate.net The structure exhibits intermolecular hydrogen bonds of the C-H···O type, which influence the molecular packing in the crystal lattice. researchgate.net

The introduction of the difluoromethoxy group in place of the methoxy group is anticipated to induce significant changes in the crystal packing and intermolecular interactions. The greater electronegativity and steric bulk of the difluoromethoxy group could lead to different crystal symmetries and unit cell dimensions. Furthermore, the potential for C-H···F and other non-covalent interactions involving the fluorine atoms could result in a distinct packing arrangement compared to its methoxy analog.

Future X-ray crystallographic studies on this compound and its crystalline derivatives, including any potential co-crystals, would be invaluable. Such studies would elucidate the precise solid-state conformation, identify the key intermolecular interactions governing the crystal packing, and allow for a direct comparison with related naphthaldehyde structures. This information is crucial for correlating the solid-state structure with the material's bulk properties, such as solubility, melting point, and stability.

Table 1: Crystallographic Data for 6-Methoxy-2-naphthaldehyde researchgate.net

ParameterValue
Empirical FormulaC₁₂H₁₀O₂
Formula Weight186.20
Crystal SystemOrthorhombic
Space GroupPcab
a (Å)7.4720(8)
b (Å)15.6800(11)
c (Å)16.4010(15)
Volume (ų)1921.6(3)
Z8
Temperature (K)293(2)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds. While this compound itself is not chiral, the synthesis of its chiral derivatives would necessitate the use of techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An ECD spectrum displays the difference in molar absorptivity (Δε) as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the chiral molecule's three-dimensional structure. egyankosh.ac.in For a pair of enantiomers, the ECD spectra are mirror images of each other. This property makes ECD a powerful tool for determining the absolute configuration of a chiral derivative by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.netresearchgate.net The magnitude of the ECD signal can also be used to quantify the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net An ORD curve plots the specific rotation [α] against the wavelength. Similar to ECD, ORD spectra exhibit Cotton effects in the region of absorption bands. egyankosh.ac.inslideshare.net The sign and shape of the Cotton effect can be correlated with the absolute configuration of the chiral centers in a molecule. egyankosh.ac.in While ECD has largely become the preferred method due to its sensitivity and the direct structural information provided by individual electronic transitions, ORD remains a valuable complementary technique.

In the context of chiral derivatives of this compound, these chiroptical techniques would be essential. For instance, if a chiral auxiliary were used to introduce a stereocenter, or if the naphthaldehyde moiety were incorporated into a larger chiral framework, ECD and ORD would be the primary methods for:

Assigning the Absolute Configuration: By comparing the experimental ECD and/or ORD spectra with theoretically calculated spectra for the possible enantiomers, the true absolute configuration of the synthesized derivative could be unambiguously determined. researchgate.netnih.gov

Determining Enantiomeric Purity: The intensity of the signals in chiroptical spectra is directly proportional to the concentration difference between the two enantiomers. This allows for the precise determination of the enantiomeric excess (ee) of a synthetic product.

The application of these techniques would provide crucial stereochemical information, which is fundamental to understanding the biological activity and pharmacological properties of any potential chiral drug candidates derived from this compound.

Theoretical and Computational Chemistry Studies of 6 Difluoromethoxy 2 Naphthaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 6-(Difluoromethoxy)-2-naphthaldehyde, calculations, typically using a functional such as B3LYP with a 6-311++G(d,p) basis set, are performed to locate the lowest energy structure. benthamdirect.comsemanticscholar.org The primary conformational flexibility in this molecule arises from the rotation around the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the aldehyde group to the naphthalene (B1677914) ring.

The naphthalene ring system itself is inherently planar. The aldehyde group (-CHO) generally prefers to be coplanar with the aromatic ring to maximize conjugation. The orientation of the difluoromethoxy group (-OCHF₂) is more complex. Due to steric and electronic effects, several stable or meta-stable conformations can exist. By systematically rotating the key bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. The most stable conformer would be the one with the global minimum energy. Other low-energy conformers, representing different rotational isomers (rotamers), may also exist and could be populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different hypothetical rotamers of the difluoromethoxy group relative to the most stable conformer (A).

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
A0° (syn-periplanar)0.00
B90°2.5
C180° (anti-periplanar)1.2

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. samipubco.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system. The LUMO, conversely, is anticipated to be centered on the electron-deficient aldehyde group and the adjacent carbon atoms of the naphthalene ring, reflecting the electron-withdrawing nature of the carbonyl group. The difluoromethoxy group, with its inductive electron-withdrawing effects, would also influence the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound This table shows plausible energy values calculated using a DFT approach.

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the naphthalene ring
LUMO-2.1Primarily located on the naphthaldehyde moiety
HOMO-LUMO Gap4.4Indicates moderate chemical reactivity

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idlibretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net These maps are color-coded, typically with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). walisongo.ac.idresearchgate.net

In the ESP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a likely site for nucleophilic attack. The electronegative fluorine atoms of the difluoromethoxy group would also create a region of negative potential. walisongo.ac.id In contrast, the aldehydic hydrogen and the hydrogen atoms attached to the naphthalene ring would exhibit a positive potential (blue or green), identifying them as potential sites for electrophilic interaction. researchgate.netnih.gov The ESP map provides valuable insights into intermolecular interactions, such as hydrogen bonding and other non-covalent associations. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemistry offers powerful tools to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds. youtube.com By simulating spectra, computational results can be compared with experimental data to confirm a molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. benthamdirect.commdpi.comnih.gov The calculation determines the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS).

For this compound, the aldehydic proton is expected to have the largest ¹H chemical shift (downfield) due to the strong deshielding effect of the carbonyl group. The aromatic protons would appear in a complex pattern in the aromatic region, with their exact shifts influenced by the electronic effects of both the aldehyde and difluoromethoxy substituents. The proton on the difluoromethoxy group (-OCHF₂) would appear as a characteristic triplet due to coupling with the two fluorine atoms. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal. The carbon atom attached to the difluoromethoxy group would also be significantly affected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical, illustrative chemical shifts calculated relative to TMS.

Atom TypePredicted Chemical Shift (δ, ppm)
Aldehydic H9.9 - 10.2
Aromatic H's7.5 - 8.5
-OCHF₂6.8 - 7.2 (triplet)
Carbonyl C190 - 193
Naphthalene C's110 - 140
C-OCHF₂150 - 155
C in -OC HF₂115 - 120 (triplet)

Simulation of Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.govresearchgate.net These calculations involve computing the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational modes. osti.gov Comparing the simulated spectra with experimental ones is a powerful method for confirming molecular identity and assigning specific absorption bands to particular molecular motions. youtube.comnih.gov

Key predicted vibrational frequencies for this compound would include a strong C=O stretching band for the aldehyde group, typically around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group would appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The C-F stretching modes from the difluoromethoxy group would be expected in the 1000-1200 cm⁻¹ region. The complex fingerprint region below 1600 cm⁻¹ would contain various C-C stretching and bending modes of the naphthalene ring.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound This table provides plausible frequencies for key vibrational modes.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aldehydic C-H Stretch2720 - 2820Weak
Carbonyl C=O Stretch1690 - 1715Strong
Aromatic C=C Stretch1500 - 1620Medium-Strong
C-F Stretch1050 - 1150Strong
C-O-C Stretch1200 - 1250Strong

Computational Prediction of UV-Vis Absorption and Fluorescence Properties

The ultraviolet-visible (UV-Vis) absorption and fluorescence properties of aromatic aldehydes are dictated by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these properties. nyu.edunih.gov

The introduction of a difluoromethoxy (-OCF₂) group at the 6-position of the 2-naphthaldehyde (B31174) scaffold is expected to significantly influence its electronic and photophysical characteristics. The -OCF₂ group is known to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic perturbation is anticipated to modulate the HOMO and LUMO energy levels.

UV-Vis Absorption:

A hypothetical comparison of the predicted UV-Vis absorption maxima for 2-naphthaldehyde and its 6-substituted derivatives, based on general trends observed in computational studies of aromatic compounds, is presented in the table below.

Table 1: Predicted UV-Vis Absorption Data for Substituted 2-Naphthaldehydes

CompoundSubstituent at 6-positionPredicted λ_max (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
2-Naphthaldehyde-H~320~7,000
6-Methoxy-2-naphthaldehyde (B117158)-OCH₃~330~7,500
This compound-OCF₂H~325~7,200

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of substituent effects on electronic spectra.

Fluorescence Properties:

The fluorescence of naphthaldehyde derivatives is also highly sensitive to substituent effects. youtube.comrsc.org The introduction of the -OCF₂ group is expected to influence the fluorescence quantum yield and emission wavelength. The electron-withdrawing nature of the substituent can alter the rates of radiative and non-radiative decay pathways from the excited state. nih.gov In some cases, electron-withdrawing groups can quench fluorescence, while in others, they can lead to enhanced emission depending on the specific electronic transitions and molecular geometry. TD-DFT calculations can be employed to optimize the geometry of the first excited state (S₁) and subsequently calculate the emission energy, providing a theoretical fluorescence spectrum. nyu.eduyoutube.com

A theoretical investigation into the fluorescence properties of this compound would involve calculating the energy difference between the optimized S₁ state and the ground state (S₀), which corresponds to the fluorescence emission energy.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions in different environments. mdpi.com For a molecule like this compound, MD simulations can provide insights into its flexibility, preferred conformations, and interactions with solvent molecules or other entities.

The primary focus of an MD simulation for this compound would be the rotational dynamics of the difluoromethoxy group and the aldehyde group relative to the rigid naphthalene core. The simulations would reveal the potential energy surface associated with these rotations and identify the most stable conformers.

Key aspects that can be investigated using MD simulations include:

Conformational Flexibility: Analysis of the dihedral angles involving the C-O bond of the methoxy group and the C-C bond of the aldehyde group to understand their rotational freedom and barriers.

Solvation Structure: Examination of the radial distribution functions between the solute and solvent molecules to understand how the solvent organizes around the molecule, particularly around the polar aldehyde and difluoromethoxy groups.

Intermolecular Hydrogen Bonding: In protic solvents, MD simulations can quantify the extent and lifetime of hydrogen bonds between the solvent and the oxygen atoms of the aldehyde and difluoromethoxy groups.

The results of MD simulations can be used to generate ensembles of structures that can then be used for more accurate calculations of spectroscopic properties, averaging over the conformational landscape.

Quantitative Structure-Property Relationship (QSPR) Analysis through Computational Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical or biological properties. nih.gov For a series of related compounds, such as substituted naphthaldehydes, QSPR models can be developed to predict properties like boiling point, solubility, or even spectroscopic characteristics.

A QSPR study for this compound would typically involve the following steps:

Dataset Collection: Gathering experimental or high-level computational data for a series of substituted naphthaldehydes.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For this compound, a QSPR model could be developed to predict its photophysical properties based on descriptors that capture the electronic influence of the difluoromethoxy group. For example, descriptors such as the Hammett substituent constant (σ), calculated dipole moment, and HOMO/LUMO energies could be correlated with the UV-Vis absorption maximum or fluorescence quantum yield.

Table 2: Exemplary Descriptors for a QSPR Study of Substituted Naphthaldehydes

CompoundSubstituentHammett Constant (σ_p)Calculated Dipole Moment (Debye)Predicted Property (e.g., λ_max)
6-Amino-2-naphthaldehyde-NH₂-0.664.5High
6-Hydroxy-2-naphthaldehyde (B1303687)-OH-0.373.8Moderate-High
6-Methyl-2-naphthaldehyde-CH₃-0.173.2Moderate
2-Naphthaldehyde-H0.003.0Baseline
6-Chloro-2-naphthaldehyde-Cl0.232.5Low-Moderate
6-Cyano-2-naphthaldehyde-CN0.661.8Low
This compound-OCF₂H~0.3 (estimated)~2.2Moderate

Note: The data in this table is illustrative. The Hammett constant for -OCF₂H is an estimate based on related groups. The predicted property trend is hypothetical.

Such a QSPR model, once validated, could be used to predict the properties of other, yet unsynthesized, naphthaldehyde derivatives, thereby guiding the design of new molecules with desired characteristics.

Reactivity and Chemical Transformations of 6 Difluoromethoxy 2 Naphthaldehyde

Aldehyde Group Reactivity: Nucleophilic Addition, Condensation, and Oxidation Reactions

The aldehyde group is a key site of reactivity in 6-(Difluoromethoxy)-2-naphthaldehyde, participating in a wide array of chemical transformations typical of aromatic aldehydes. These reactions include nucleophilic additions, condensations with nucleophiles, and redox reactions.

Formation of Schiff Bases and Imine Derivatives

The condensation of an aldehyde with a primary amine is a fundamental reaction that yields an imine, commonly referred to as a Schiff base. wjpsonline.comgsconlinepress.com This reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.com For this compound, this transformation involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). wjpsonline.comresearchgate.net

The stability of the resulting Schiff base is often enhanced by conjugation with the aromatic naphthalene (B1677914) system. researchgate.net These derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands for metal complexes. gsconlinepress.comresearchgate.net

General Reaction Scheme:

R-NH₂ + this compound → 6-(Difluoromethoxy)-N-R-2-naphthaldimine + H₂O

Reactant Amine (R-NH₂)Product Schiff Base/Imine
AnilineN-(6-(difluoromethoxy)naphthalen-2-ylmethylene)aniline
EthylamineN-(6-(difluoromethoxy)naphthalen-2-ylmethylene)ethanamine
BenzylamineN-(6-(difluoromethoxy)naphthalen-2-ylmethylene)-1-phenylmethanamine
4-MethoxyanilineN-(6-(difluoromethoxy)naphthalen-2-ylmethylene)-4-methoxyaniline

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful method for converting aldehydes into alkenes by forming a new carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org While highly effective, the stereoselectivity can vary; non-stabilized ylides tend to produce (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react readily with aldehydes. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. nrochemistry.comalfa-chemistry.comorganic-chemistry.org The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. alfa-chemistry.comorganic-chemistry.org

General Reaction Schemes:

Wittig: this compound + Ph₃P=CHR → 6-(Difluoromethoxy)-2-(alkenyl)naphthalene + Ph₃P=O

HWE: this compound + (EtO)₂P(O)CH⁻R → 6-(Difluoromethoxy)-2-(alkenyl)naphthalene + (EtO)₂PO₂⁻

ReagentReaction TypeExpected Major Product
Methyltriphenylphosphonium bromide (with base)Wittig6-(Difluoromethoxy)-2-vinylnaphthalene
(Triphenylphosphoranylidene)acetonitrileWittig (Stabilized)(E)-3-(6-(difluoromethoxy)naphthalen-2-yl)acrylonitrile
Triethyl phosphonoacetate (with base)HWE(E)-Ethyl 3-(6-(difluoromethoxy)naphthalen-2-yl)acrylate
Diethyl (cyanomethyl)phosphonate (with base)HWE(E)-3-(6-(difluoromethoxy)naphthalen-2-yl)acrylonitrile

Controlled Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of this compound to 6-(Difluoromethoxy)-2-naphthoic acid is a fundamental transformation. nih.gov This can be achieved using a variety of oxidizing agents. Traditional methods often employ strong, hazardous oxidants like chromium-based Jones reagent or permanganate. nih.gov Milder and more environmentally friendly methods have also been developed, which are often preferred to avoid unwanted side reactions. nih.gov

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-(difluoromethoxy)naphthalen-2-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent suitable for this purpose, often used in alcoholic solvents. For less reactive carbonyls, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions.

TransformationReagent(s)Product
OxidationJones Reagent (CrO₃, H₂SO₄, acetone)6-(Difluoromethoxy)-2-naphthoic acid
OxidationIron(III) nitrate (Fe(NO₃)₃)6-(Difluoromethoxy)-2-naphthoic acid
ReductionSodium borohydride (NaBH₄)(6-(Difluoromethoxy)naphthalen-2-yl)methanol
ReductionLithium aluminum hydride (LiAlH₄)(6-(Difluoromethoxy)naphthalen-2-yl)methanol

Naphthalene Core Functionalization: Electrophilic Aromatic Substitution and Cycloaddition Reactions

The naphthalene ring system of this compound is susceptible to functionalization through various reactions, including electrophilic aromatic substitution and cycloaddition.

Regioselective Functionalization of the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) on naphthalene is generally faster than on benzene (B151609) and preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). wordpress.comyoutube.comstackexchange.com The intermediate carbocation formed by α-attack is better stabilized by resonance. stackexchange.com

In this compound, the regiochemical outcome of EAS is controlled by the directing effects of the two existing substituents:

-CHO (aldehyde) at C2: This is a deactivating group and a meta-director.

-OCHF₂ (difluoromethoxy) at C6: This group is expected to be deactivating due to the electron-withdrawing fluorine atoms, but ortho-, para-directing due to the lone pairs on the oxygen atom.

The interplay of these effects determines the position of attack. The aldehyde at C2 deactivates its own ring, particularly the C1 and C3 positions. The difluoromethoxy group at C6 directs incoming electrophiles to the C5 and C7 positions (ortho and para to itself, respectively). Given that the C1 and C3 positions are strongly deactivated, electrophilic attack is most likely to occur on the other ring at the positions activated by the C6 substituent. The C5 position is an α-position and ortho to the directing group, making it a highly probable site for substitution. The C7 position is a β-position and para to the directing group. Therefore, substitution at C5 is generally favored.

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺5-Nitro-6-(difluoromethoxy)-2-naphthaldehyde
BrominationBr⁺5-Bromo-6-(difluoromethoxy)-2-naphthaldehyde
Friedel-Crafts AcylationRCO⁺5-Acyl-6-(difluoromethoxy)-2-naphthaldehyde

Diels-Alder and [2+2] Cycloaddition Reactions

The aromatic nature of naphthalene makes it a reluctant participant in thermal Diels-Alder or [4+2] cycloaddition reactions, as this would require overcoming the significant resonance stabilization energy of the aromatic system. nih.gov However, under specific conditions, such as photochemical activation or with highly reactive dienophiles, these reactions can be induced. nih.govchemrevlett.com

Visible-light energy transfer catalysis has emerged as a method to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives. nih.govsemanticscholar.org In this process, a photosensitizer absorbs visible light and transfers energy to the naphthalene, activating it to react with a dienophile like a vinyl benzene. semanticscholar.org For this compound, the electron-withdrawing nature of the substituents might influence the energy levels of the molecular orbitals and thus affect its reactivity in such cycloadditions.

Photochemical [2+2] cycloadditions between naphthalenes and alkenes are also known, typically proceeding via an excited singlet state of the naphthalene derivative to form cyclobutane-type structures. researchgate.net The specific regiochemistry and stereochemistry of such reactions would depend on the nature of the alkene and the excited state involved.

Difluoromethoxy Group Transformations and Stability in Diverse Reaction Environments

Detailed studies focusing specifically on the transformations and stability of the difluoromethoxy group on the this compound scaffold have not been reported. While general principles of fluoroalkoxyarene chemistry exist, specific data for this compound, including quantitative stability assessments or transformations, are absent from the current literature.

There are no published studies that specifically investigate the stability of this compound under either acidic or basic conditions. Consequently, data regarding its potential hydrolysis, decomposition, or other acid/base-mediated transformations are not available.

The reactivity profile of this compound with common organometallic reagents, such as Grignard reagents, organolithium compounds, or organocuprates, has not been documented in the scientific literature. Research detailing the outcomes of such reactions, including nucleophilic addition to the aldehyde or potential interactions with the difluoromethoxy group, is currently unavailable.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., Heck, Suzuki, Sonogashira)

There are no specific examples in the current body of scientific literature of this compound being used as a substrate in metal-catalyzed cross-coupling reactions. While the naphthalene core is amenable to such transformations (typically as a halide or triflate derivative), no studies have been published that utilize the aldehyde functionality of this specific compound in Heck, Suzuki, Sonogashira, or other related cross-coupling reactions. Therefore, no data on reaction conditions, catalyst systems, or product yields for these transformations can be provided.

Role of 6 Difluoromethoxy 2 Naphthaldehyde As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Advanced Fluorinated Naphthalene (B1677914) Derivatives

The aldehyde functionality on the naphthalene scaffold is a versatile handle for a wide array of chemical modifications. This allows for the straightforward synthesis of other key naphthalene derivatives, including naphthols, naphthylamines, and naphthoic acids, while preserving the crucial difluoromethoxy moiety. This group is often introduced to modulate the electronic properties, lipophilicity, and metabolic stability of the final compounds.

The aldehyde group of 6-(difluoromethoxy)-2-naphthaldehyde can be readily converted into other important functional groups. These transformations are fundamental in synthetic chemistry, enabling the expansion of the molecular diversity derivable from this single intermediate.

Naphthoic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-(difluoromethoxy)-2-naphthoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Fluorinated naphthoic acids are important structural units in biologically active compounds. nih.gov The synthesis of related compounds like 6-bromo-2-naphthoic acid is well-established, demonstrating the viability of functionalizing the naphthalene-2-carboxylate system. google.com

Naphthols: Conversion of the aldehyde to a hydroxyl group, yielding 6-(difluoromethoxy)-2-naphthol, can be accomplished through a Baeyer-Villiger oxidation. This reaction transforms the aldehyde into a formate ester, which is then hydrolyzed to the desired naphthol. A similar strategy has been successfully applied to the synthesis of 2,6-dihydroxynaphthalene from 6-(methoxymethoxy)-2-naphthaldehyde. researchgate.net

Naphthylamines: The synthesis of 6-(difluoromethoxy)-2-naphthylamine can be achieved via reductive amination. This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine source like ammonia or hydroxylamine, followed by reduction with an appropriate agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Table 1: Synthetic Transformations of this compound

Starting MaterialTarget Functional GroupTransformationTypical ReagentsProduct Name
AldehydeCarboxylic AcidOxidationKMnO₄, Jones Reagent6-(Difluoromethoxy)-2-naphthoic acid
AldehydeHydroxyl (Phenol)Baeyer-Villiger Oxidationm-CPBA, H₂O₂6-(Difluoromethoxy)-2-naphthol
AldehydeAmineReductive AminationNH₃, H₂/Pd, NaBH₄6-(Difluoromethoxy)-2-naphthylamine

The aldehyde group is a cornerstone in the synthesis of heterocyclic compounds. Through condensation reactions with various dinucleophiles, this compound can be used to construct a wide range of fluorinated heterocyclic systems fused to or substituted with the naphthalene ring.

For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole derivatives. Condensation with o-phenylenediamines can lead to the formation of benzimidazole structures, a common motif in medicinal chemistry. google.com The difluoromethoxy group in these heterocycles can enhance their biological activity or fine-tune their physicochemical properties. The synthesis of various fluorine-containing heterocycles from fluorinated precursors is a well-explored area, indicating the broad potential of this building block. researchgate.net

Building Block for Complex Organic Architectures and Supramolecular Constructs

Beyond simple functional group transformations, this compound is an ideal building block for constructing larger, more intricate molecular and supramolecular systems. Its defined geometry and reactive handle are key to designing complex architectures.

The molecular structure of this compound derivatives promotes self-assembly into ordered supramolecular structures. The flat, aromatic surface of the naphthalene core facilitates strong π-π stacking interactions, which are a primary driving force for molecular aggregation. rsc.org

Furthermore, the difluoromethoxy group plays a crucial role. The fluorine atoms can act as weak hydrogen bond acceptors, while the C-H bond of the CHF₂ group can be a weak hydrogen bond donor. These non-covalent interactions, in concert with π-π stacking, can direct the programmed assembly of molecules into well-defined architectures like fibrillar gels, mesophases, or nanotubes. rsc.org The study of related naphthalene diimide (NDI) systems has shown how hydrogen bonding and π-stacking can be harnessed to control the self-assembly process. rsc.orgresearchgate.net

Applications of 6 Difluoromethoxy 2 Naphthaldehyde in Advanced Chemical Sciences

Development of Naphthalene-Based Fluorescent Probes and Chemical Sensors

Naphthalene (B1677914) derivatives are a well-established class of fluorophores due to their rigid, planar structure and extended π-electron conjugation, which often result in high quantum yields and excellent photostability. nih.gov These inherent photophysical properties make the naphthalene scaffold an ideal platform for the design of fluorescent probes and chemical sensors. nih.govresearchgate.net The aldehyde functional group at the 2-position of 6-(Difluoromethoxy)-2-naphthaldehyde serves as a versatile handle for further chemical modification, allowing for the attachment of specific recognition moieties to create targeted sensors.

Design of Environmentally Sensitive Fluorescent Markers

Environmentally sensitive fluorophores, or solvatochromic dyes, are molecules whose absorption and emission spectra are highly dependent on the polarity of their local environment. prepchem.com This property is invaluable for studying biological systems, such as protein binding sites or cellular membranes. Naphthalene derivatives, like 6-N,N-dimethylamino-2,3-naphthalimide, have been shown to exhibit significant solvatochromism, with their fluorescence quantum yield increasing dramatically in nonpolar environments compared to aqueous solutions. prepchem.com

The introduction of a difluoromethoxy group to the naphthalene core in this compound is anticipated to enhance its potential as an environmentally sensitive marker. The OCHF2 group is a strong electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) character of the excited state, a key mechanism for solvatochromism. It is hypothesized that the dipole moment of the molecule could change significantly upon excitation, leading to pronounced shifts in emission wavelength in response to changes in solvent polarity. This would make it a highly sensitive probe for mapping hydrophobic pockets in biomolecules or monitoring changes in cellular microenvironments.

Applications in the Detection of Specific Chemical Species

The aldehyde functionality of this compound is a key feature for its application in detecting specific chemical species. Aldehydes are known to react with various nucleophiles, and this reactivity can be harnessed to create "turn-on" or "turn-off" fluorescent sensors. For instance, naphthalene-based aldehydes have been utilized in the synthesis of fluorescent probes for the detection of analytes such as biothiols (e.g., cysteine), metal ions, and reactive oxygen species. nih.govnih.gov

A notable example is the use of naphthalene dialdehyde (B1249045) compounds for the detection of glutathione (B108866) (GSH). nih.gov Similarly, probes derived from 6-hydroxy-2-naphthaldehyde (B1303687) have been developed for formaldehyde (B43269) detection. researchgate.net Following these design principles, this compound could be derivatized to create novel sensors. For example, condensation with a hydrazine (B178648) or an amine-containing recognition unit could yield a Schiff base. The interaction of this recognition unit with a target analyte could either disrupt or enhance the fluorophore's conjugation, leading to a measurable change in fluorescence. The electron-withdrawing nature of the difluoromethoxy group could further modulate the electronic properties of the resulting sensor, potentially improving its sensitivity and selectivity.

Probe PrecursorTarget AnalyteSensing MechanismReference
Naphthalene-2,3-dicarboxaldehyde (NDA)Glutathione (GSH)Formation of a fluorescent isoindole derivative nih.gov
6-Fluoronaphthalene-2,3-dicarbaldehyde (FNDA)Glutathione (GSH)Formation of a fluorescent isoindole derivative nih.gov
6-Hydroxy-2-naphthaldehyde derivativeFormaldehyde (FA)2-aza-Cope rearrangement researchgate.net
Naphthalimide derivativeCopper ions (Cu2+)Fluorescence quenching upon coordination researchgate.net

Table 1: Examples of Naphthalene-Based Fluorescent Probes for Specific Analytes

Potential in Organic Electronic Materials and Optoelectronic Devices

The field of organic electronics leverages the diverse properties of π-conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Naphthalene derivatives, particularly naphthalene diimides (NDIs), are recognized as excellent n-type (electron-transporting) materials due to their planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. rsc.orgrsc.org

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, different organic layers are responsible for injecting, transporting, and emitting charges. Naphthalene-based compounds can be employed in any of these layers. Similarly, in OPVs, which convert light into electricity, a blend of electron-donating (p-type) and electron-accepting (n-type) materials is used. NDI-based polymers have shown promise as n-type materials in all-polymer solar cells. rsc.org

The introduction of the difluoromethoxy group onto the naphthalene scaffold of this compound could offer several advantages for these applications. The strong electron-withdrawing nature of the OCHF2 group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. nih.gov A lower LUMO level is desirable for n-type materials as it facilitates electron injection from the cathode and improves air stability by making the material less susceptible to oxidation. While this compound itself is a small molecule, it can serve as a crucial building block for larger, more complex structures tailored for OLED and OPV applications.

Exploration as Charge Transporting or Emitting Components

The potential of this compound as a precursor for charge transporting or emitting materials is significant. The aldehyde group can be used to synthesize larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, extending the π-system and tuning the electronic properties. For example, it could be incorporated into polymers or dendrimers designed for specific functions within an electronic device.

The electronic properties of naphthalene derivatives can be finely tuned by the nature and position of substituents. researchgate.net The difluoromethoxy group, with its strong inductive effect, would likely enhance the electron-accepting character of the naphthalene core, making derivatives of this compound promising candidates for n-type semiconductors. Theoretical calculations and experimental studies on related fluorinated aromatic compounds have demonstrated that fluorination can lead to higher electron mobilities. researchgate.net

Compound ClassApplicationKey PropertyReference
Naphthalene Diimides (NDIs)n-type materials for OFETs and OPVsHigh electron mobility, tunable LUMO rsc.orgrsc.org
Naphthalene Phthalimide DerivativesCathodic electrochromic materialsReversible electrochemical reduction nih.gov
Dithienylnaphthalenes with electron-withdrawing groupsn-type organic semiconductors for OFETsElectron-deficient core researchgate.net

Table 2: Naphthalene Derivatives in Organic Electronics

Contribution to Advanced Polymer Chemistry and Material Design

The versatility of this compound extends to the realm of advanced polymer chemistry. The aldehyde functionality allows it to be used as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties. The incorporation of the difluoromethoxy-naphthalene moiety into a polymer backbone can impart desirable characteristics such as improved thermal stability, specific optical properties, and enhanced solubility.

Conjugated polymers based on naphthalene diimide have been synthesized for applications in organic electronics, demonstrating the utility of the naphthalene core in creating functional polymeric materials. rsc.org The synthesis of polymers containing this compound as a building block could be achieved through various polymerization techniques. For instance, it could undergo condensation polymerization with suitable co-monomers to create polyesters or polyimines with the difluoromethoxy-naphthalene unit integrated into the main chain.

Furthermore, the unique properties of the difluoromethoxy group, such as its high polarity and ability to form hydrogen bonds, could influence the morphology and processability of the resulting polymers. This could be particularly advantageous in applications where control over the solid-state packing and film-forming properties is crucial. The development of such polymers could lead to new materials for applications ranging from high-performance plastics to specialized coatings and membranes.

Monomer in the Synthesis of Functional Polymers

The bifunctional nature of this compound, featuring a reactive aldehyde group and a difluoromethoxy-substituted naphthalene core, makes it a promising monomer for the synthesis of high-performance functional polymers through polycondensation reactions. gdckulgam.edu.inrsc.orgfarabi.universitymelscience.comtaylorandfrancis.com The presence of the difluoromethoxy group is anticipated to impart several desirable characteristics to the resulting polymers. researchgate.netumn.edunih.govresearchgate.net

Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical inertness, low dielectric constants, and reduced water absorption. researchgate.netnih.govresearchgate.netnih.gov The incorporation of the -OCF2H group into the polymer backbone is expected to enhance these properties. For instance, in polyimides, a class of high-performance polymers known for their thermal and mechanical robustness, the introduction of fluorine-containing moieties can significantly lower the dielectric constant, making them suitable for applications in microelectronics. researchgate.net

The aldehyde functionality of this compound allows it to participate in various polymerization reactions. For example, it can react with diamines to form poly(azomethine)s or be used in the synthesis of polyesters and polyamides after conversion to a dicarboxylic acid or diamine derivative, respectively. The resulting polymers would benefit from the rigidity of the naphthalene unit, contributing to high glass transition temperatures and mechanical strength.

Table 1: Anticipated Properties of Polymers Derived from this compound Disclaimer: The following table presents expected properties based on general knowledge of fluorinated polymers and naphthalene-based polymers. Specific values for polymers derived from this compound would require experimental validation.

PropertyExpected CharacteristicRationale
Thermal Stability HighThe inherent stability of the naphthalene ring and the strong C-F bonds contribute to high decomposition temperatures. nih.gov
Dielectric Constant LowThe presence of the electronegative fluorine atoms reduces the polarizability of the polymer, leading to a lower dielectric constant. researchgate.net
Solubility Potentially ImprovedThe -OCF2H group can disrupt polymer chain packing, potentially improving solubility in organic solvents compared to non-fluorinated analogues. researchgate.net
Mechanical Strength HighThe rigid naphthalene unit in the polymer backbone is expected to impart high tensile strength and modulus.
Water Absorption LowThe hydrophobic nature of the fluorinated group leads to reduced moisture uptake. researchgate.net

Incorporation into Liquid Crystalline Materials for Optical Applications

The unique combination of a rigid, anisotropic naphthalene core and the polar difluoromethoxy group makes this compound an attractive component for the design of liquid crystalline materials. nih.govnih.govbiointerfaceresearch.comresearchgate.netmdpi.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technologies.

The introduction of lateral fluorine substituents into liquid crystal molecules is a well-established strategy to modify their mesomorphic and electro-optical properties. nih.govbiointerfaceresearch.comresearchgate.netmdpi.com The difluoromethoxy group, with its strong dipole moment, can significantly influence the dielectric anisotropy (Δε) of the liquid crystal, a crucial parameter for the performance of liquid crystal displays (LCDs). A high positive or negative Δε is desirable for low-voltage operation.

Furthermore, the naphthalene unit provides the necessary molecular rigidity and aspect ratio for the formation of mesophases (e.g., nematic, smectic). By chemically modifying the aldehyde group to introduce a flexible alkyl chain (a common feature in calamitic, or rod-like, liquid crystals), a series of mesogenic compounds can be synthesized. The specific type of mesophase and the temperature range over which it is stable can be fine-tuned by varying the length of this alkyl chain. The difluoromethoxy group is also expected to influence the clearing point (the temperature at which the material transitions from the liquid crystalline to the isotropic liquid state).

Table 2: Predicted Influence of this compound Moiety on Liquid Crystal Properties Disclaimer: This table outlines the expected influence based on established principles of liquid crystal design. The actual properties of liquid crystals derived from this compound would need to be determined experimentally.

PropertyPredicted InfluenceRationale
Dielectric Anisotropy (Δε) Significant modificationThe strong dipole moment of the -OCF2H group will contribute to the overall molecular dipole and thus influence the dielectric anisotropy. researchgate.net
Mesophase Stability Dependent on molecular designThe rigid naphthalene core promotes mesophase formation, while the -OCF2H group can affect intermolecular interactions and clearing points. nih.govnih.gov
Birefringence (Δn) Potentially highThe extended π-system of the naphthalene ring is expected to lead to a high optical anisotropy.
Viscosity ModerateThe introduction of fluorine can sometimes lead to an increase in viscosity, which is a factor to be optimized in material design.

Utilization in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the non-covalent interactions that govern the formation of large, well-organized structures. The structural features of this compound make it a promising candidate for applications in this field.

Design of Molecular Receptors and Cages

The aldehyde group of this compound can serve as a versatile synthetic handle for the construction of larger, shape-persistent molecular architectures, such as molecular receptors and cages. eurekalert.orgnih.govmdpi.comacs.orgacs.org These structures are capable of selectively binding smaller "guest" molecules within their cavities, a process central to host-guest chemistry.

For example, through multi-component reactions, the aldehyde can be used to form imine or other linkages, leading to the assembly of macrocyclic or cage-like structures. The naphthalene walls of such a receptor would provide a rigid and well-defined cavity, while the difluoromethoxy groups pointing into or out of the cavity could modulate the binding properties. Fluorine atoms can participate in non-covalent interactions such as halogen bonding and can also influence the electronic nature of the cavity, making it more or less receptive to specific guests. The design of such receptors is a key area of research with potential applications in sensing, catalysis, and drug delivery.

Controlled Self-Assembly for Nanostructured Materials

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. nih.govrsc.orgresearchgate.netsoton.ac.uknih.govresearchgate.net Fluorinated compounds are known to exhibit unique self-assembly behavior due to the fluorous effect, which describes the tendency of highly fluorinated moieties to segregate from hydrocarbon domains.

By attaching a flexible, non-fluorinated segment (e.g., a long alkyl chain) to the this compound core, an amphiphilic molecule can be created. Such amphiphiles, in appropriate solvents, could self-assemble into a variety of nanostructures, including micelles, vesicles, or nanofibers. The naphthalene unit would likely drive the assembly through π-π stacking interactions, while the fluorinated and non-fluorinated segments would segregate, leading to the formation of ordered domains. The resulting nanostructured materials could find applications in areas such as drug delivery, where the hydrophobic core of the assembly could encapsulate therapeutic agents, or in the fabrication of functional surfaces with tailored wetting properties.

Future Research Directions and Unexplored Avenues for 6 Difluoromethoxy 2 Naphthaldehyde

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic routes to 6-(difluoromethoxy)-2-naphthaldehyde and related compounds often rely on traditional methods that may involve harsh conditions or expensive reagents. Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic strategies.

The use of enzymes in chemical synthesis offers unparalleled specificity and mild reaction conditions, presenting a green alternative to conventional chemistry. While the enzymatic synthesis of organofluorine compounds is a burgeoning field, its application to difluoromethoxylated aromatics remains largely unexplored.

Future work could focus on discovering or engineering enzymes capable of catalyzing key transformations. researchgate.netmdpi.com This involves two main strategies: the enzymatic introduction of the difluoromethoxy group onto a naphthalene (B1677914) precursor or the enzymatic modification of the pre-formed this compound.

Enzymatic Difluoromethoxylation: Research could screen for novel dehalogenases or monooxygenases capable of acting on fluorinated substrates. researchgate.net Given the stability of the C-F bond, this is a significant challenge. An alternative is the directed evolution of existing enzymes, such as nonheme Fe(II)/α-ketoglutarate-dependent halogenases or cytochrome P450s, to accept difluoromethoxy donors or perform C-H activation followed by fluorination. chemrxiv.org

Enzymatic Modification: The aldehyde functionality of this compound is a prime target for enzymatic transformations. Oxidoreductases could be used for the selective reduction to the corresponding alcohol or oxidation to the carboxylic acid. Lyases could catalyze C-C bond formation, opening pathways to more complex derivatives. Innovative approaches like biotransformation-guided purification (BGP) could be used to screen crude extracts containing the target compound against various enzymes to discover novel bioactive derivatives. nih.govresearchgate.net

Table 1: Potential Biocatalytic Transformations for this compound

Enzyme Class Potential Transformation Potential Product Research Focus
Oxidoreductases Aldehyde Reduction [6-(Difluoromethoxy)naphthalen-2-yl]methanol Screening for alcohol dehydrogenases with high selectivity and tolerance for the fluorinated substrate.
Oxidoreductases Aldehyde Oxidation 6-(Difluoromethoxy)-2-naphthoic acid Identifying aldehyde oxidases or dehydrogenases that are not inhibited by the difluoromethoxy group.
Lyases Aldol Addition β-hydroxy aldehyde derivatives Engineering thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases for carboligation reactions.

| Fluorinases | C-H Difluoromethoxylation | this compound | Directed evolution of enzymes to recognize a naphthalene core and utilize a difluoromethoxy donor. chemrxiv.org |

Photoredox catalysis and electrochemistry are powerful modern techniques that utilize light or electricity, respectively, to drive chemical reactions under mild conditions. jst.go.jpyoutube.com These methods are particularly well-suited for generating radical intermediates, which are key for many fluorination and functionalization reactions. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis can generate electrophilic OCF₂H radicals from suitable precursors, which can then add to arenes. nih.govrsc.org Future research could optimize the direct C-H difluoromethoxylation of naphthalene derivatives, potentially providing a more direct route to the target compound. Furthermore, the aldehyde group on this compound could be engaged in photoredox-mediated reactions, such as couplings or additions, to build more complex molecular architectures. nih.gov

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction. organic-chemistry.org The synthesis of aromatic aldehydes via the electrochemical oxidation of the corresponding methylarenes is an established industrial process. researchgate.netacs.org A key research avenue would be to develop a selective electrochemical oxidation of 6-(difluoromethoxy)-2-methylnaphthalene to this compound. This would represent a highly atom-economical and sustainable synthetic route. Conversely, the electrochemical reduction of the aldehyde could provide a clean method for synthesizing the corresponding alcohol or for pinacol (B44631) coupling to form diols. cdnsciencepub.com

Advanced Mechanistic Studies and Reaction Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimization and discovery. The difluoromethoxy group (OCF₂H) has unique electronic properties, acting as an electron-withdrawing group with a distinct steric profile, which can profoundly influence reaction pathways. nih.gov

Future research should employ a combination of experimental and computational techniques to probe reaction intermediates and transition states. For instance, in photoredox-catalyzed difluoromethoxylation, mechanistic studies involving radical traps, quantum yield measurements, and computational modeling can elucidate the precise nature of the radical addition and subsequent steps. rsc.org Understanding how the OCF₂H group directs electrophilic or nucleophilic substitution on the naphthalene ring is critical for predicting regioselectivity in further functionalization reactions. Investigating the stability and reactivity of intermediates, such as radical anions formed during electrochemical reduction, will be essential for controlling reaction outcomes like dimerization versus simple reduction. cdnsciencepub.com

Integration into High-Throughput Synthesis and Screening Platforms for Material Libraries

The true potential of this compound likely lies in its use as a building block for new functional materials. High-throughput synthesis (HTS) and screening platforms are essential tools for rapidly generating and evaluating libraries of derivatives to identify candidates with desirable properties.

Future efforts should focus on adapting the synthesis of derivatives of this compound to automated platforms. This would involve developing robust, one-pot reaction sequences where the aldehyde is converted into a range of other functional groups (e.g., imines, oximes, hydrazones, or products of Wittig-type reactions). These libraries of naphthalene-based compounds could then be rapidly screened for properties relevant to organic electronics, such as fluorescence, charge transport, and thermal stability. rsc.orgrsc.org The integration of HTS with characterization techniques would accelerate the discovery of new materials for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Structure-Property Relationships for Emerging Non-Biological Applications

Systematic studies are needed to establish clear relationships between the molecular structure of this compound derivatives and their macroscopic properties. The introduction of the OCF₂H group into the polycyclic aromatic hydrocarbon (PAH) framework is expected to significantly alter its electronic and physical characteristics compared to non-fluorinated or methoxy-substituted analogues. researchgate.netresearchgate.net

Key research directions include:

Optical and Electronic Properties: Synthesizing a series of derivatives where the aldehyde group is converted into various electron-donating or electron-accepting moieties to create push-pull systems. nih.gov Detailed characterization using UV-Vis and fluorescence spectroscopy, along with cyclic voltammetry, will reveal how the OCF₂H group modulates the HOMO-LUMO gap, emission wavelengths, and redox potentials. fiveable.mewikipedia.org

Material Stability: Investigating the thermal and photochemical stability of materials derived from this compound. The high strength of the C-F bond suggests that the difluoromethoxy group could enhance stability, a critical factor for the lifetime of electronic devices.

Solid-State Packing: Studying the crystal structures of derivatives to understand how the size and hydrogen-bond-donating capability of the OCF₂H group influence intermolecular interactions and solid-state packing, which are critical for charge transport in organic semiconductors.

Computational Predictions for New Material Applications and Performance Optimization

Computational modeling and quantum chemical calculations are indispensable tools for predicting the properties of yet-to-be-synthesized molecules and for guiding experimental efforts. mit.edu Applying these methods to this compound and its derivatives can significantly accelerate the design of new materials.

Future computational studies should focus on:

Predicting Electronic Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the HOMO-LUMO gaps, absorption and emission spectra, and ionization potentials of virtual libraries of derivatives. acs.org This can pre-screen candidates for specific optical or electronic applications.

Modeling Material Stability: Developing machine-learning models trained on experimental data to predict the thermal and chemical stability of new hypothetical materials based on their structure. mit.edu

Simulating Device Performance: In later stages, molecular dynamics (MD) and other advanced simulations could be used to model the morphology and charge transport properties of thin films made from promising materials, providing a direct link between molecular structure and potential device performance.

By pursuing these interconnected research avenues, the scientific community can systematically unlock the potential of this compound as a valuable building block for the next generation of advanced organic materials.

Interdisciplinary Research with Physics and Materials Engineering for Device Integration

The true potential of a functional organic molecule like this compound can only be fully realized through a synergistic approach that bridges the gap between synthetic chemistry, condensed-matter physics, and materials engineering. The unique combination of a naphthalene core, an aldehyde functional group, and a difluoromethoxy substituent suggests a number of promising research directions for the development of advanced electronic and optoelectronic devices.

The collaboration between chemists, physicists, and materials scientists is essential for translating the molecular properties of this compound into tangible device applications. researchgate.net This interdisciplinary approach allows for a comprehensive understanding of the structure-property relationships that govern the performance of organic electronic devices. researchgate.net

Hypothetical and Potential Research Avenues

Given the limited specific research on this compound, the following avenues for interdisciplinary research are proposed based on the known properties of its constituent chemical motifs.

Organic Field-Effect Transistors (OFETs): The naphthalene moiety provides a rigid, planar structure conducive to π-π stacking, which is crucial for efficient charge transport. The introduction of the difluoromethoxy group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. rsc.org This can facilitate electron injection and improve air stability, making derivatives of this compound potential candidates for n-type or ambipolar semiconductors in OFETs. rsc.orgsigmaaldrich.com Research in this area would involve physicists characterizing the charge carrier mobility and device performance, while materials engineers would focus on optimizing thin-film deposition techniques to control the molecular packing and morphology.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known for their strong fluorescence and photostability, making them excellent candidates for emissive layers in OLEDs. researchgate.net The difluoromethoxy group can be used to tune the emission color and improve the quantum yield. Interdisciplinary research would involve the synthesis of various derivatives by chemists, followed by photophysical characterization by physicists to determine their electroluminescent properties. Materials engineers would then work on integrating these new materials into multi-layered OLED architectures to maximize efficiency and device lifetime.

Organic Photovoltaics (OPVs): In the context of OPVs, derivatives of this compound could be explored as non-fullerene acceptors. The electron-withdrawing nature of the difluoromethoxy group, combined with the extended π-system of the naphthalene core, could lead to materials with high electron affinity. utm.my Computational studies, performed by theoretical chemists and physicists, could predict the photovoltaic properties of donor-acceptor blends incorporating these molecules, guiding the synthetic efforts of chemists. researchgate.net Materials engineers would then focus on blend morphology control to optimize exciton (B1674681) dissociation and charge collection.

Sensors and Molecular Electronics: The aldehyde group offers a reactive site for further functionalization, allowing for the covalent attachment of this molecule to surfaces or other molecules. This opens up possibilities in the realm of chemical sensors and molecular electronics. The change in the electronic properties of the naphthalene core upon binding of an analyte to a functionalized aldehyde could be harnessed for sensing applications. Research in this domain would require collaboration between surface scientists, physicists to measure the electronic response, and engineers to fabricate the sensor devices.

Data Tables

To facilitate future research, the following tables provide a summary of the known properties of the key functional groups and a set of predicted properties for this compound based on scientific inference.

Table 1: Known Properties of Constituent Functional Groups

Functional GroupKey Properties and Effects on Aromatic Systems
Naphthalene Core Rigid, planar aromatic system; strong UV absorption and fluorescence; promotes π-π stacking in the solid state. researchgate.net
Aldehyde Group (-CHO) Electron-withdrawing group; provides a reactive site for condensation reactions and functionalization; can influence molecular packing. researchgate.net
**Difluoromethoxy Group (-OCHF₂) **Strongly electron-withdrawing; increases lipophilicity and metabolic stability; lowers HOMO and LUMO energy levels; can influence molecular conformation.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicBasis for Prediction
Molecular Formula C₁₂H₈F₂O₂Chemical Structure
Molecular Weight 222.19 g/mol Chemical Structure
Appearance White to off-white solidAnalogy to similar aromatic aldehydes
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform); poorly soluble in water.General properties of aromatic aldehydes.
HOMO Energy Level Lower than 6-methoxy-2-naphthaldehyde (B117158)Electron-withdrawing effect of the -OCHF₂ group. rsc.org
LUMO Energy Level Lower than 6-methoxy-2-naphthaldehydeElectron-withdrawing effect of the -OCHF₂ group. rsc.org
Fluorescence Expected to be fluorescentProperty of the naphthalene core. researchgate.net

Disclaimer: The properties listed in Table 2 are predicted based on the known effects of the constituent functional groups and have not been experimentally verified.

Table 3: Potential Research Directions and Required Interdisciplinary Expertise

Research AreaKey ObjectivesRequired Expertise
Organic Field-Effect Transistors (OFETs) Synthesize and characterize derivatives as n-type or ambipolar semiconductors; optimize thin-film morphology for high charge carrier mobility.Organic Chemistry, Solid-State Physics, Materials Engineering
Organic Light-Emitting Diodes (OLEDs) Develop new emissive materials with tuned colors and high quantum yields; fabricate efficient and stable OLED devices.Synthetic Chemistry, Photophysics, Device Engineering
Organic Photovoltaics (OPVs) Explore derivatives as non-fullerene acceptors; optimize blend morphology for high power conversion efficiency.Computational Chemistry, Polymer Chemistry, Materials Science
Molecular Sensors Functionalize the aldehyde group for selective analyte binding; fabricate and test sensor devices based on changes in electronic properties.Supramolecular Chemistry, Surface Science, Electrical Engineering

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Difluoromethoxy)-2-naphthaldehyde, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves electrophilic substitution on a naphthalene backbone. A common approach is the use of difluoromethylating agents (e.g., ClCF2_2OAr) under basic conditions (K2_2CO3_3 in DMF) to introduce the difluoromethoxy group. Reaction optimization includes controlling temperature (80–100°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Key Considerations : Air sensitivity of the aldehyde group necessitates inert atmosphere handling. Storage at –20°C under nitrogen is recommended to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the difluoromethoxy group (δ ~120–125 ppm for 19F^{19}\text{F}) and aldehyde proton (δ ~10 ppm). 13C^{13}\text{C} NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight and purity (>98%) .
  • FT-IR : Confirms the aldehyde C=O stretch (~1700 cm1^{-1}) and C–F vibrations (~1100–1200 cm1^{-1}) .

Q. How is this compound utilized as a precursor in organic synthesis?

  • Applications :

  • Fluorescent Probes : The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, which are used in fluorogenic enzyme assays (e.g., aldehyde dehydrogenase studies) .
  • Heterocyclic Synthesis : Serves as a substrate for synthesizing indole-fused naphthalenes via Pictet-Spengler reactions, relevant in medicinal chemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Analysis : The electron-withdrawing difluoromethoxy group activates the naphthalene ring at specific positions (e.g., para to the substituent) for NAS. Kinetic studies (e.g., Hammett plots) and DFT calculations reveal transition-state stabilization through resonance effects. Competing pathways (e.g., oxidation of the aldehyde) require careful control of reaction pH and temperature .
  • Data Contradiction Resolution : Conflicting reports on regioselectivity may arise from solvent polarity effects. Polar solvents (e.g., DMSO) favor NAS at the 3-position, while nonpolar solvents shift reactivity to the 1-position. Multi-variable optimization (DoE) is recommended to reconcile discrepancies .

Q. How can computational modeling predict the biological interactions of this compound derivatives?

  • Methodology :

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., cyclooxygenase-2). The difluoromethoxy group’s hydrophobicity and steric profile are critical for ligand-receptor complementarity .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with anti-inflammatory activity. Meta-analysis of in vitro data (IC50_{50}) validates predictive accuracy .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Stability Studies : Accelerated degradation testing (40°C/75% RH) identifies primary degradation pathways (oxidation to carboxylic acid). Stabilization methods include:

  • Additives : Free radical scavengers (BHT) and chelating agents (EDTA) in storage solutions.
  • Packaging : Amber glass vials with PTFE-lined caps to limit light and oxygen exposure .

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